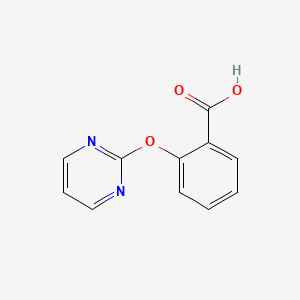
2-(Pyrimidin-2-yloxy)benzoic acid
Descripción general
Descripción
2-(Pyrimidin-2-yloxy)benzoic acid is a compound with the molecular weight of 216.2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H8N2O3 . The InChI code for this compound is 1S/C11H8N2O3/c14-10(15)8-4-1-2-5-9(8)16-11-12-6-3-7-13-11/h1-7H,(H,14,15) .Chemical Reactions Analysis
The chemical reactions of this compound are influenced by its binding ability to the AHAS enzyme and its decomposition into bispyribac acid . The introduction of a photosensitive nitro group can lead to a complete transformation .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 216.2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthesis of Substituted 2-(Pyrimidin-2-yl)benzoic Acids: A new approach to synthesizing 2-(pyrimidin-2-yl)benzoic acids involves ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to various synthetic applications (Hordiyenko et al., 2020).
- Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines: A novel method for preparing 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids using a solvent-free cyclocondensation process has been developed, showing good yields and short reaction times (Quiroga et al., 2007).
- Optimization for Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid: This synthesis method provides an effective new methodology with a short synthetic pathway and high yield, showcasing potential for broader chemical applications (Liu et al., 2020).
Herbicide Development and Degradation
- Synthesis for Herbicide Bispyribac-sodium: An intermediate compound, methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate, has been synthesized for developing the herbicide Bispyribac-sodium, indicating its relevance in agricultural chemistry (Yuan-xiang, 2008).
- Degradation by Amycolatopsis sp. M3-1: A study of the degradation of a novel herbicide shows the breakdown into various metabolites, including 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, highlighting the compound's environmental impact and breakdown pathways (Cai et al., 2012).
Pharmaceutical and Biochemical Research
- Antifolate and Antitumor Agents: Derivatives of 2-(pyrimidin-2-yl)benzoic acid have been explored as potential inhibitors for dihydrofolate reductase, indicating their significance in developing antitumor agents (Gangjee et al., 2007).
- Inhibitors of Aldose Reductase: Derivatives with antioxidant properties have been tested as inhibitors of aldose reductase, an enzyme involved in diabetic complications, demonstrating the compound's potential in medicinal chemistry (La Motta et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of 2-(Pyrimidin-2-yloxy)benzoic acid are the Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play crucial roles in regulating gene expression, cellular differentiation, development, and metabolism .
Mode of Action
It is known to interact with its targets, possibly leading to changes in gene expression and metabolic processes
Biochemical Pathways
Given its targets, it may influence pathways related to metabolism and gene expression . More research is required to identify the exact pathways and their downstream effects.
Result of Action
Given its targets, it may influence gene expression and metabolic processes
Action Environment
Factors such as pH, temperature, and light exposure could potentially affect its stability and activity
Safety and Hazards
Direcciones Futuras
The findings from a study on the synthesis and herbicidal potential of bispyribac phenolic esters, which belong to the 2-(pyrimidin-2-yloxy)benzoic acid class, open possibilities for structural optimization of phenolic esters through quantitative structure–activity relationship analysis . This could potentially regulate their activity-releasing period . Furthermore, the high activity of aromatic heterocyclic esters offers new insights into developing novel PYB herbicides .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrimidin-2-yloxy)benzoic acid may change over time. For instance, the compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2-pyrimidin-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-4-1-2-5-9(8)16-11-12-6-3-7-13-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIHMWNOJJYBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620980 | |
| Record name | 2-[(Pyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160773-23-9 | |
| Record name | 2-[(Pyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1](/img/structure/B3059894.png)
![methyl 3-(1H-1,2,4-triazol-1-ylmethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059895.png)
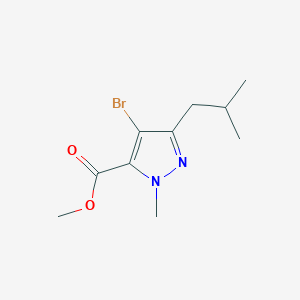
![4-Fluoro-7-methoxybenzo[D]thiazol-2-amine](/img/structure/B3059897.png)
![tert-Butyl 5'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059900.png)
![[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059902.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B3059907.png)

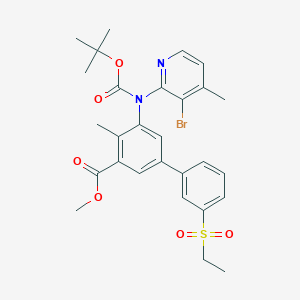

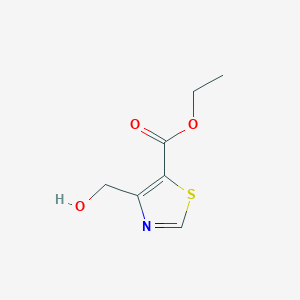
![1-[2-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B3059913.png)
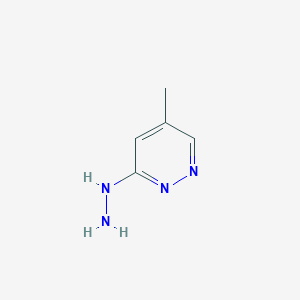
![Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-](/img/structure/B3059917.png)